molecular formula C17H21NO B1315770 (2R)-2-(Dibenzylamino)propan-1-ol CAS No. 60479-64-3

(2R)-2-(Dibenzylamino)propan-1-ol

Cat. No. B1315770
CAS RN: 60479-64-3
M. Wt: 255.35 g/mol
InChI Key: IEEFFKXJADVWJO-OAHLLOKOSA-N
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Description

“(2R)-2-(Dibenzylamino)propan-1-ol” is a chemical compound with the CAS Number: 60479-64-3 . It has a molecular weight of 255.36 . This compound is used in scientific research and exhibits properties that make it an ideal candidate for various applications such as drug synthesis, catalysis, and organic chemistry studies.


Synthesis Analysis

While specific synthesis methods for “(2R)-2-(Dibenzylamino)propan-1-ol” were not found in the search results, it is mentioned that this compound is a versatile material used in scientific research. It’s likely used as an intermediate or reagent in various chemical reactions.


Molecular Structure Analysis

The molecular formula of “(2R)-2-(Dibenzylamino)propan-1-ol” is C17H21NO . The InChI code is 1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1 .


Physical And Chemical Properties Analysis

“(2R)-2-(Dibenzylamino)propan-1-ol” is a solid at room temperature . It has a LogP value of 3.06960, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Complex Molecules

One study focused on the synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers, highlighting the versatility of dibenzylamino compounds in generating complex molecular structures with potential biological activities. The stereochemistry of these compounds was determined using NMR spectroscopy and single crystal X-ray analysis, illustrating the compound's role in constructing stereochemically defined molecules (Jones et al., 2016).

Structural and Spectroscopic Investigations

Another study conducted a comprehensive structural, single-crystal X-ray diffraction (SC-XRD), and spectroscopic investigation of Schiff base derivatives, which are crucial in various chemical syntheses and have significant applications in catalysis and materials science. This research underscores the importance of dibenzylamino derivatives in understanding molecular interactions and properties (Khalid et al., 2018).

Radiosynthesis Applications

In the field of radiopharmaceuticals, the compound has been used in the efficient radiosynthesis of fluorine-18 labeled beta-blockers, showcasing its role in developing diagnostic and therapeutic agents. The study demonstrated the synthesis of fluorinated derivatives of toliprolol, highlighting the compound's utility in creating radiotracers for PET imaging (Stephenson et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(2R)-2-(dibenzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEFFKXJADVWJO-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553094
Record name (2R)-2-(Dibenzylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Dibenzylamino)propan-1-ol

CAS RN

60479-64-3
Record name (2R)-2-(Dibenzylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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